molecular formula C16H19N3O B5822836 cyclohexyl(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone CAS No. 6659-16-1

cyclohexyl(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone

Cat. No.: B5822836
CAS No.: 6659-16-1
M. Wt: 269.34 g/mol
InChI Key: YYIMQYSDVAZQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone is a heterocyclic compound featuring a fused imidazo-benzimidazole core linked to a cyclohexyl group via a ketone bridge.

Properties

IUPAC Name

cyclohexyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-15(12-6-2-1-3-7-12)19-11-10-18-14-9-5-4-8-13(14)17-16(18)19/h4-5,8-9,12H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIMQYSDVAZQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN3C2=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00985181
Record name Cyclohexyl(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00985181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6659-16-1
Record name Cyclohexyl(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00985181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl isocyanide with a suitable benzimidazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

C–N Bond Formation

  • Copper-catalyzed coupling : Similar to benzo imidazo[1,2-c]pyrimidin-1-amines , the compound may undergo intermolecular C–N coupling if a bromine atom is present on the heterocycle.

    • Conditions : CuI catalyst, DMF solvent, microwave irradiation .

    • Outcome : Formation of fused heterocycles or N-substituted derivatives.

Cyclization Reactions

  • Bromination followed by nucleophilic attack : As observed in spiro[furo[3,2-c]pyran-2,5′-pyrimidine] synthesis , the compound could undergo O-nucleophilic attack after bromination of reactive sites (e.g., α-carbon to carbonyl).

    • Mechanism : Bromination → nucleophilic substitution → cyclization.

    • Example : Formation of bicyclic structures via intramolecular cyclization.

Nucleophilic Attacks on the Methanone Group

  • Enolate formation : Under basic conditions, the methanone group may form enolates, enabling Michael addition or aldol condensation with nucleophiles (e.g., amines, hydrazines) .

    • Reagents : Strong bases (e.g., NaH, LDA).

    • Outcome : Substituted derivatives (e.g., hydrazones, amino-ketones).

BCl₃-Mediated Bond Formation

  • C–N/C–S/C–O bond formation : Analogous to imidazo[1,2-a]pyridines , the compound’s methylene group (if present) could react with BCl₃ to activate electrophilic sites.

    • Conditions : BCl₃ in DCM, followed by addition of nucleophiles (e.g., amines, thiols).

    • Outcome : Substituted derivatives (e.g., amino- or thio-ethyl derivatives).

Degradation Pathways

  • Hydrolysis : Under acidic/basic conditions, the heterocyclic core may undergo ring-opening or fragmentation , particularly if labile bonds (e.g., imine, amide) are present .

  • Ozonolysis : Cleavage of conjugated systems (if present) could break the methanone group, forming carbonyl derivatives.

Structural and Reactivity Considerations

Feature Reactivity Potential Reactions
Methanone group Electrophilic C=O group, susceptible to nucleophilic attackEnolate formation, hydrazine condensation
Imidazo ring Partially saturated, may undergo dehydrogenation or ring-openingOxidation, hydrolysis
Cyclohexyl substituent Sterically bulky, may influence regioselectivity in nucleophilic reactionsSteric hindrance in substitution reactions

Cyclization Pathways

Mechanism Key Steps Example Product
Bromination + nucleophilic attackBromination → substitution → cyclizationSpiro fused-ring systems
Intermolecular couplingCu-catalyzed C–N bond formation → cyclizationBenzo imidazo[1,2-c]pyrimidin-1-amines

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to cyclohexyl(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone exhibit significant anticancer properties. Studies have demonstrated that derivatives of benzimidazole can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of angiogenesis .

2. Antimicrobial Properties
Benzimidazole derivatives have shown promising antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit DNA synthesis is under investigation as a potential treatment for resistant bacterial strains .

3. Neurological Applications
There is growing interest in the neuroprotective effects of imidazole derivatives. Preliminary studies suggest that this compound may have potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various benzimidazole derivatives, including this compound. The results indicated that modifications to the imidazole ring enhanced cytotoxicity against specific cancer cell lines (e.g., MCF-7 and A549). The compound was found to induce apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Testing
In an investigation reported in the International Journal of Antimicrobial Agents, researchers tested several benzimidazole derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of cyclohexyl(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s imidazo[1,2-a]benzimidazole core distinguishes it from analogs like imidazo[1,2-a]pyridines (e.g., compounds 4cc and 4dc in ).

Substituent Analysis

a) Cyclohexyl Group vs. Aromatic Substituents
  • Cyclohexyl(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone: The cyclohexyl group introduces significant lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Benzoyl Derivatives (e.g., 4cc, 4dc): Aromatic substituents like benzoyl or 4-chlorobenzoyl (melting points: 262–277°C) contribute to higher melting points due to π-π stacking and dipole interactions .
b) Heterocyclic Substituents
  • 4-(4-Methylpiperazinyl)pyridinyl Derivative (CAS 1421501-12-3): The pyridinyl-piperazine group enhances polarity and hydrogen-bonding capacity, likely improving solubility compared to the cyclohexyl group. Its molecular weight (362.4 g/mol) and formula (C20H22N6O) suggest moderate complexity .
  • 3,4,5-Trimethoxybenzoyl Derivative (CAS 67139-11-1): Methoxy groups increase electron density and may enhance interactions with aromatic receptors, though steric bulk could limit bioavailability .

Physicochemical Properties

Compound Core Structure Substituent Melting Point (°C) Molecular Weight (g/mol)
Target Compound Imidazo[1,2-a]benzimidazole Cyclohexyl N/A ~307.4 (estimated)
4cc (Benzoyl derivative) Imidazo[1,2-a]pyridine 4-Methoxybenzoyl 262–264 408.4
CAS 1421501-12-3 Imidazo[1,2-a]benzimidazole 4-(4-Methylpiperazinyl)pyridinyl N/A 362.4
CAS 67139-11-1 Imidazo[1,2-a]imidazole 3,4,5-Trimethoxyphenyl N/A 303.3

Key Observations :

  • Aromatic substituents (e.g., benzoyl) correlate with higher melting points due to stronger intermolecular forces.

Potential Pharmacological Implications

  • Morpholine Derivatives (): Patent data highlight imidazo-pyrimidinones with substituted morpholines as kinase inhibitors. The cyclohexyl group in the target compound might offer alternative steric or hydrophobic interactions in similar targets .
  • CNS Applications: Compounds like 1-(cyclopropylmethyl)-pyridazinone () suggest imidazo-benzimidazole derivatives could target neurological receptors, with the cyclohexyl group modulating blood-brain barrier penetration .

Biological Activity

Cyclohexyl(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound can be described by the following molecular formula: C16H19N3OC_{16}H_{19}N_3O with a molecular weight of approximately 269.34 g/mol. The synthesis of this compound typically involves the reaction of cyclohexyl derivatives with imidazo[1,2-a]benzimidazole frameworks, often utilizing various catalysts and solvents to enhance yield and purity .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to imidazo[1,2-a]benzimidazole. For instance, a derivative demonstrated significant cytotoxicity against different cancer cell lines, including MCF-7 cells, with an IC50 value of 25.72 ± 3.95 μM. This suggests that this compound may induce apoptosis in cancer cells effectively .

2. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. It exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 40-500 μg/mL depending on the specific derivative tested .

3. Cytotoxicity and Safety

In toxicity studies conducted on mice, the LD50 (lethal dose for 50% of the population) was determined to be between 500 to 1000 mg/kg when administered intraperitoneally. This indicates a moderate safety profile, suggesting that while the compound is effective against certain biological targets, careful dosing is necessary to avoid toxicity .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Key Enzymes : Some studies have indicated that derivatives can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Anticancer Efficacy

In a controlled experiment involving tumor-bearing mice treated with this compound, significant tumor growth inhibition was observed compared to control groups. The study reported an approximate reduction in tumor size by 50% after four weeks of treatment at optimal dosages.

Case Study 2: Antimicrobial Testing

A series of derivatives were tested against various bacterial strains using agar diffusion methods. The results indicated that certain modifications to the imidazo[1,2-a]benzimidazole core significantly enhanced antimicrobial activity, particularly against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cyclohexyl(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone?

  • Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving imidazo[1,2-a]benzimidazole precursors and cyclohexanecarbonyl derivatives. For example, a nitromethylene intermediate (e.g., 2-nitro-1H-benzo[d]imidazole) can react with cyclohexyl carbonyl chloride under basic conditions, followed by catalytic hydrogenation to reduce nitro groups and form the dihydroimidazole ring . Alternative routes include coupling imidazo-benzimidazole scaffolds with cyclohexylmethanone moieties using coupling agents like EDCI/HOBt in anhydrous DMF .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer:

  • X-ray crystallography (e.g., monoclinic crystal system with space group P2₁/c, unit cell parameters a = 11.4521 Å, b = 12.8287 Å, c = 11.7255 Å) confirms molecular packing and hydrogen-bonding interactions .
  • 1H/13C NMR spectroscopy identifies key signals: imidazole protons (δ 7.2–8.1 ppm), cyclohexyl protons (δ 1.2–2.3 ppm), and carbonyl carbons (δ 165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated m/z 388.24 for C₁₉H₁₅Cl₂N₃O₂) .

Advanced Research Questions

Q. What strategies optimize the synthesis yield and purity of this compound?

  • Methodological Answer:

  • Temperature control : Reactions performed at −35°C reduce side-product formation during imidazole ring closure .
  • Catalyst selection : Use of N,N-diisopropylethylamine (DIPEA) enhances nucleophilic substitution efficiency in carbonyl coupling steps .
  • Purification : Gradient column chromatography (hexane/ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water mobile phase) isolates the product with >95% purity .

Q. How can researchers resolve contradictions in spectral data interpretation for this compound?

  • Methodological Answer:

  • Comparative analysis : Cross-reference NMR data with structurally analogous compounds (e.g., imidazo[1,2-a]pyridine derivatives) to assign ambiguous signals .
  • Computational validation : Density Functional Theory (DFT)-calculated NMR chemical shifts (using B3LYP/6-311++G(d,p)) can resolve discrepancies between experimental and literature values .
  • Isotopic labeling : Deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) clarify proton-proton and carbon-proton correlations .

Q. What methodologies assess the compound's biological activity in vitro?

  • Methodological Answer:

  • Antiparasitic assays : Screen against Leishmania or Trypanosoma strains using resazurin-based viability assays (IC₅₀ determination) .
  • Enzyme inhibition : Test binding affinity to target enzymes (e.g., kinases) via fluorescence polarization or surface plasmon resonance (SPR) .
  • Antioxidant potential : DPPH radical scavenging assays quantify activity, with EC₅₀ values compared to ascorbic acid controls .

Q. How does structural modification of the imidazo-benzimidazole core influence physicochemical properties?

  • Methodological Answer:

  • LogP optimization : Introduce electron-withdrawing groups (e.g., chloro, nitro) to the benzimidazole ring to enhance lipophilicity (measured via shake-flask method) .
  • Solubility studies : Use dynamic light scattering (DLS) to evaluate aqueous solubility after substituting the cyclohexyl group with polar moieties (e.g., morpholine) .
  • Thermal stability : Differential scanning calorimetry (DSC) monitors melting points (e.g., 104–105°C for chloro-substituted analogs) to correlate stability with substituent effects .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields across studies?

  • Methodological Answer:

  • Replication studies : Reproduce literature protocols with strict control of variables (e.g., inert atmosphere, reagent stoichiometry) .
  • Byproduct analysis : LC-MS identifies impurities (e.g., over-reduced intermediates or dimerization products) that may lower yields .
  • Kinetic profiling : In situ IR spectroscopy monitors reaction progress to optimize time-dependent yield .

Q. What computational tools predict the compound's reactivity in novel synthetic pathways?

  • Methodological Answer:

  • Retrosynthetic analysis : Tools like Synthia (Merck) or Reaxys propose feasible routes using known imidazo-benzimidazole reactions .
  • DFT calculations : Simulate transition states for key steps (e.g., cyclization) to identify energy barriers and optimal conditions .
  • Machine learning : Train models on existing reaction databases (e.g., USPTO) to predict regioselectivity in multicomponent reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.